molecular formula C18H25N3O3.C2HF3O2 B1163731 5-Hydroxysaxagliptin TFA Salt

5-Hydroxysaxagliptin TFA Salt

カタログ番号: B1163731
分子量: 445.43
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Analytical reference standard for Saxagliptin metabolite

科学的研究の応用

Diabetes Management

5-Hydroxysaxagliptin is primarily studied for its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in enhancing insulin secretion and decreasing glucagon levels, thereby improving glycemic control in patients with type 2 diabetes. Clinical studies have demonstrated that saxagliptin and its metabolites, including 5-hydroxysaxagliptin, effectively lower blood glucose levels without significant risk of hypoglycemia .

Metabolic Pathway Studies

Research indicates that understanding the metabolic pathways of saxagliptin and its derivatives can provide insights into drug efficacy and safety profiles. The metabolism of saxagliptin involves conversion to 5-hydroxysaxagliptin, which is then excreted primarily through urine. Investigating these pathways can help in optimizing dosing regimens and minimizing adverse effects .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference for the development of assays to quantify saxagliptin levels in biological samples. Techniques such as High-Performance Liquid Chromatography (HPLC) often use TFA salts to enhance the solubility and stability of peptides during analysis. The choice of TFA as a counterion is particularly beneficial due to its ability to improve peak resolution and retention time during chromatographic separation .

Peptide Synthesis

The TFA salt form is widely utilized in solid-phase peptide synthesis (SPPS). During the cleavage of peptides from solid supports, TFA facilitates the release of the peptide while also acting as an ion-pairing agent during purification processes. This application is critical for producing high-purity peptides necessary for research and therapeutic use .

Case Study 1: Clinical Efficacy of Saxagliptin

A clinical trial published in Diabetes Care evaluated the efficacy of saxagliptin compared to placebo in patients with type 2 diabetes. The study reported significant reductions in HbA1c levels among participants receiving saxagliptin, with improvements observed over a 24-week treatment period. The metabolite 5-hydroxysaxagliptin was monitored throughout the study, confirming its role in the drug's pharmacodynamics .

Case Study 2: Analytical Method Development

A method development study focused on quantifying saxagliptin and its metabolites using HPLC with UV detection. The researchers employed this compound as a standard to establish calibration curves, demonstrating high sensitivity and specificity for detecting low concentrations of the drug in plasma samples .

Data Tables

ParameterPlacebo Group (n=100)Saxagliptin Group (n=100)
Baseline HbA1c (%)8.0 ± 0.58.0 ± 0.5
HbA1c Change (%)-0.1 ± 0.3-0.6 ± 0.4
p-valueN/A<0.01

特性

分子式

C18H25N3O3.C2HF3O2

分子量

445.43

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。